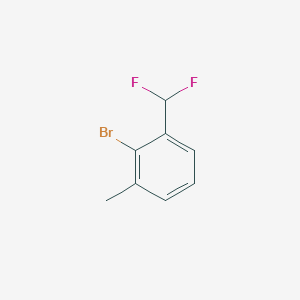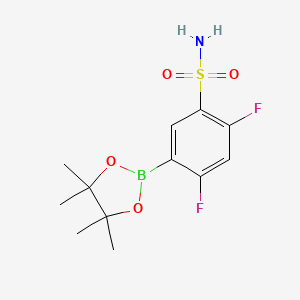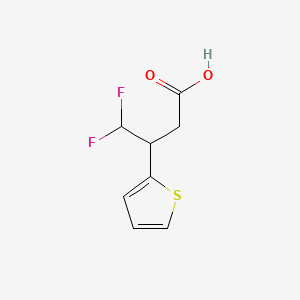![molecular formula C20H17N3O2 B13583846 N-[3-(3-methylbenzamido)phenyl]pyridine-4-carboxamide](/img/structure/B13583846.png)
N-[3-(3-methylbenzamido)phenyl]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(3-methylbenzamido)phenyl]pyridine-4-carboxamide is a complex organic compound that belongs to the class of amides It is characterized by the presence of a pyridine ring attached to a carboxamide group, which is further connected to a phenyl ring substituted with a 3-methylbenzamido group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-methylbenzamido)phenyl]pyridine-4-carboxamide typically involves the following steps:
Formation of 3-methylbenzamido intermediate: This can be achieved by reacting 3-methylbenzoic acid with an appropriate amine under dehydrating conditions.
Coupling with pyridine-4-carboxylic acid: The intermediate is then coupled with pyridine-4-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) may also be employed.
化学反応の分析
Types of Reactions
N-[3-(3-methylbenzamido)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
N-[3-(3-methylbenzamido)phenyl]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties.
Industry: The compound is investigated for its potential use in the development of new catalysts or as a building block for more complex molecules.
作用機序
The mechanism of action of N-[3-(3-methylbenzamido)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a particular metabolic pathway.
類似化合物との比較
Similar Compounds
- N-(3-methylphenyl)pyridine-4-carboxamide
- N-(3-chlorophenyl)pyridine-4-carboxamide
- N-(3-nitrophenyl)pyridine-4-carboxamide
Uniqueness
N-[3-(3-methylbenzamido)phenyl]pyridine-4-carboxamide is unique due to the presence of the 3-methylbenzamido group, which imparts specific steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards biological targets, making it a valuable compound in drug discovery and other scientific research applications.
特性
分子式 |
C20H17N3O2 |
|---|---|
分子量 |
331.4 g/mol |
IUPAC名 |
N-[3-[(3-methylbenzoyl)amino]phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H17N3O2/c1-14-4-2-5-16(12-14)20(25)23-18-7-3-6-17(13-18)22-19(24)15-8-10-21-11-9-15/h2-13H,1H3,(H,22,24)(H,23,25) |
InChIキー |
KCZVRYSHVOQAAB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[6-(Cyclopropylmethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride](/img/structure/B13583769.png)

![Ethyl 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetate](/img/structure/B13583774.png)
![1-{4-[4-(3-Chlorobenzoyl)piperazin-1-Yl]phenyl}ethanone](/img/structure/B13583778.png)



![3-({4-hydroxy-1-[(2S)-2-methyl-3-phenylpropanoyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B13583807.png)

![methyl(3R)-5-bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate](/img/structure/B13583825.png)


